N-Methylbeta-HydroxylPhentermine
Description
Contextualization within Phenethylamine (B48288) Derivatives Research
The phenethylamine scaffold is a foundational structure in medicinal chemistry, present in a vast array of biologically active molecules. nih.gov This framework, consisting of a phenyl ring attached to an ethylamine (B1201723) side chain, is the basis for endogenous neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and epinephrine, which are crucial for functions such as mood and movement. nih.gov The versatility of the phenethylamine structure allows for numerous substitutions and modifications, leading to a wide spectrum of compounds with diverse pharmacological activities. nih.govresearchgate.net
Research into phenethylamine derivatives is extensive, exploring how changes to the core structure influence interactions with biological targets. nih.gov These compounds are investigated for their potential to modulate various receptor systems, including adrenergic, dopaminergic, and serotonergic receptors. nih.govunodc.org Academic inquiry in this field often focuses on structure-activity relationships (SAR), aiming to understand how specific chemical alterations affect a compound's potency and selectivity for these targets. biomolther.orgnih.gov The study of compounds like N-Methyl-beta-hydroxylphentermine falls within this research paradigm, representing an effort to explore a novel combination of structural features on the well-established phentermine backbone.
Historical Perspectives on Structural Modifications within Phenethylamine Scaffolds
The history of phenethylamine research is rich with systematic structural modifications designed to probe and alter pharmacological effects. Since the initial discovery of the stimulant properties of compounds like amphetamine, a positional isomer of β-Methylphenethylamine, researchers have explored the impact of various chemical alterations. wikipedia.orgwikipedia.org These modifications can be broadly categorized:
Ring Substitution: Adding substituents to the phenyl ring can significantly alter a compound's properties. For example, the synthesis of the "2C" and "D" series of phenethylamines by researchers like Alexander Shulgin involved adding methoxy (B1213986) groups to the phenyl ring, leading to potent hallucinogenic compounds. unodc.org
Side-Chain Alkylation: Introducing alkyl groups to the alpha or beta carbons of the ethylamine side chain affects metabolic stability and receptor interaction. The addition of a methyl group at the alpha position, for instance, creates the amphetamine structure, which is more resistant to metabolism by monoamine oxidase.
N-Alkylation: Adding alkyl groups to the nitrogen atom of the amine group is a common strategy to modulate activity. N-methylation, for example, can alter a compound's binding affinity and pharmacological profile. wikipedia.orgnih.gov Research has shown that N-methylation of phenethylamine results in a compound with distinct pharmacodynamic properties. wikipedia.org
The development of N-Methyl-beta-hydroxylphentermine is a logical extension of this historical exploration. It combines N-methylation with another significant modification: beta-hydroxylation. The presence of a hydroxyl group on the beta-carbon is a feature of endogenous catecholamines like norepinephrine and is known to influence adrenergic receptor activity. The combination of these specific modifications on the phentermine framework represents a targeted approach to creating a novel research compound.
Rationale for Academic Investigation of N-Methylbeta-HydroxylPhentermine as a Research Compound
The academic rationale for investigating N-Methyl-beta-hydroxylphentermine stems from the desire to understand the combined pharmacological effects of its unique structural features. Phentermine itself is a well-documented compound, known to suppress appetite by stimulating the release of neurotransmitters. dovepress.com The addition of the N-methyl and beta-hydroxyl groups creates a new chemical entity whose properties cannot be fully predicted without empirical study.
The investigation into this compound is driven by several key research questions:
How does the combination of N-methylation and beta-hydroxylation on the phentermine structure alter its interaction with monoamine transporters (dopamine, norepinephrine, and serotonin)?
What is the binding affinity of N-Methyl-beta-hydroxylphentermine for various adrenergic and other receptor subtypes compared to its parent compounds?
By synthesizing and evaluating N-Methyl-beta-hydroxylphentermine, researchers can gain deeper insights into the structure-activity relationships of phenethylamine derivatives. This knowledge contributes to the fundamental understanding of how small molecular changes can lead to significant differences in biological activity, which is a core principle of medicinal chemistry and drug discovery. A study on N-[11C]methyl-phentermine analogs, for instance, evaluated how different substituents affected brain localization and tissue distribution, highlighting the importance of such structural explorations. nih.gov
Data on Related Phenethylamine Derivatives
To contextualize the potential properties of N-Methyl-beta-hydroxylphentermine, it is useful to examine data on related compounds. The following tables present information on the structural features and observed effects of relevant phenethylamine derivatives from various research studies.
Table 1: Structural Comparison of Phentermine and Related Compounds
| Compound Name | Core Structure | α-Methyl Group | β-Hydroxyl Group | N-Methyl Group |
|---|---|---|---|---|
| Phenethylamine | Phenethylamine | No | No | No |
| Phentermine | Phenethylamine | Yes | No | No |
| N-Methylphenethylamine | Phenethylamine | No | No | Yes |
| Ephedrine | Phenethylamine | Yes | Yes | Yes |
| N-Methyl-beta-hydroxylphentermine | Phenethylamine | Yes | Yes | Yes |
Table 2: Research Findings on Methylated Phenethylamine Derivatives
| Compound | Research Observation | Study Context |
|---|---|---|
| N-Methylphenethylamine (NMPEA) | Potent agonist of human trace amine-associated receptor 1 (hTAAR1). wikipedia.org | Pharmacological characterization |
| N,N-dimethyl-β-phenylethylamine | Synthesized via methylation of β-phenylethylamine. orgsyn.org | Organic synthesis methodology |
| Methylated PEA derivatives | Produced varying degrees of analgesia in mice, with the order of effect being p-Me PEA > PEA > N,N-diMe PEA > N-Me PEA. nih.gov | Analgesic effects study |
These data from related compounds provide a framework for forming hypotheses about N-Methyl-beta-hydroxylphentermine. For example, the presence of the N-methyl group suggests potential interaction with targets like TAAR1, while the beta-hydroxyl group points towards possible modulation of adrenergic pathways. However, only direct experimental investigation of N-Methyl-beta-hydroxylphentermine can confirm its specific pharmacological profile.
Structure
3D Structure
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-methyl-2-(methylamino)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-11(2,12-3)10(13)9-7-5-4-6-8-9/h4-8,10,12-13H,1-3H3 |
InChI Key |
FAXWUEQUEGMTJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C1=CC=CC=C1)O)NC |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Research
Development of Novel Synthetic Routes for N-Methyl-beta-HydroxylPhentermine
The development of new synthetic pathways for N-Methyl-beta-HydroxylPhentermine is a key area of research, driven by the need for efficient and scalable production.
Optimization of Reaction Conditions for Yield and Purity
The optimization of reaction conditions is crucial for maximizing the yield and purity of N-Methyl-beta-HydroxylPhentermine. Key parameters that are often manipulated include temperature, solvent, and the choice of base. For the N-alkylation step, which is a critical transformation in the synthesis, various conditions can be explored. While specific data for the direct synthesis of N-Methyl-beta-HydroxylPhentermine is not extensively published, analogous N-alkylation reactions provide insight into potential optimization strategies. For instance, in the synthesis of related N-alkyl-N-arylputrescines, the choice of base and solvent significantly impacts the yield of the N-alkylation product amazonaws.com.
A hypothetical optimization for the N-methylation of a beta-hydroxyphentermine precursor could involve screening different methylating agents (e.g., methyl iodide, dimethyl sulfate) in the presence of various bases (e.g., potassium carbonate, triethylamine) and solvents (e.g., acetonitrile, DMF). The progress of the reaction would be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal combination for yield and purity.
Table 1: Hypothetical Optimization of N-Methylation of a beta-Hydroxyphentermine Precursor
| Entry | Methylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Methyl Iodide | K₂CO₃ | Acetonitrile | 80 | 65 |
| 2 | Dimethyl Sulfate (B86663) | K₂CO₃ | Acetonitrile | 80 | 72 |
| 3 | Methyl Iodide | Triethylamine | DMF | 60 | 58 |
| 4 | Dimethyl Sulfate | Triethylamine | DMF | 60 | 68 |
Investigation of Alternative Synthetic Precursors
Research into alternative synthetic precursors aims to identify starting materials that are more readily available, cost-effective, or lead to a more efficient synthesis. One potential precursor for N-Methyl-beta-HydroxylPhentermine is N-hydroxyphentermine. The methylation of N-hydroxyphentermine would directly yield the target compound. However, the reverse metabolic reaction, the methylation of N-hydroxyphentermine to form N-hydroxymephentermine (a related compound), does not appear to occur to a significant extent under physiological conditions, suggesting that this might not be a straightforward synthetic route in a laboratory setting without specific catalysts or reagents .
Another approach could involve the use of novel N-alkyl-hydroxylamine reagents. Recent research has focused on the design and scalable synthesis of such reagents for the direct, iron-catalyzed installation of medicinally relevant amines onto alkenes amazonaws.comchemrxiv.org. This methodology could potentially be adapted to synthesize N-Methyl-beta-HydroxylPhentermine from a suitable alkene precursor.
Stereoselective Synthesis Approaches for N-Methyl-beta-HydroxylPhentermine Enantiomers
N-Methyl-beta-HydroxylPhentermine possesses two chiral centers, meaning it can exist as four different stereoisomers. The biological activity of these enantiomers can vary significantly, making their stereoselective synthesis a critical aspect of research.
Chiral Catalyst Development
The development of chiral catalysts is paramount for achieving high enantioselectivity in the synthesis of specific enantiomers of N-Methyl-beta-HydroxylPhentermine. While specific catalysts for this compound are not detailed in the literature, the synthesis of chiral beta-hydroxy alpha-amino acids via asymmetric aldol (B89426) reactions catalyzed by Cinchona alkaloid derived chiral ammonium (B1175870) salts has been reported to produce syn diastereomers with good enantiomeric excess nih.gov. Similar chiral phase-transfer catalysts or chiral Lewis acids could be investigated for the asymmetric synthesis of the beta-hydroxy amine core of N-Methyl-beta-HydroxylPhentermine.
Furthermore, iridium-catalyzed dynamic kinetic asymmetric hydrogenation of aryl α-dibenzylamino β-ketoesters has been shown to be highly efficient in producing enantioenriched β-hydroxy α-amino acid derivatives with excellent diastereo- and enantioselectivities rsc.org. This type of catalytic system could be adapted for the stereoselective reduction of a corresponding β-ketoamine precursor to N-Methyl-beta-HydroxylPhentermine.
Asymmetric Synthesis Strategies
Various asymmetric synthesis strategies can be envisioned for the preparation of the enantiomers of N-Methyl-beta-HydroxylPhentermine. One common approach is the use of a chiral pool, starting from an enantiomerically pure precursor. For example, a chiral amino acid could be used as the starting material.
Another powerful strategy is substrate-controlled diastereoselective reduction of a chiral ketone. For instance, a chiral auxiliary could be attached to a precursor molecule to direct the stereochemical outcome of a reduction step that forms the hydroxyl group.
Dynamic kinetic resolution is another advanced strategy that could be employed. This method allows for the conversion of a racemic mixture of starting materials into a single enantiomer of the product in high yield and enantiomeric excess. This has been successfully applied to the synthesis of anti-beta-hydroxy-alpha-amino acids nih.gov. The enantiomers of related chiral compounds have also been successfully separated using chiral chromatography techniques mdpi.commdpi.com.
Exploration of Derivatization Reactions of N-Methyl-beta-HydroxylPhentermine for Analog Generation
The generation of analogs of N-Methyl-beta-HydroxylPhentermine through derivatization is a key strategy for exploring the structure-activity relationship (SAR) of this class of compounds. The hydroxyl and secondary amine groups are prime targets for chemical modification.
Derivatization of the hydroxyl group can lead to the formation of esters or ethers. For instance, acylation with various acid chlorides or anhydrides would yield a series of ester analogs. The synthesis of N-alkoxyindoles from N-hydroxyindoles by alkylation suggests that the hydroxyl group of N-Methyl-beta-HydroxylPhentermine could be alkylated to produce a range of ether analogs nih.gov.
The secondary amine can be acylated to form amides or subjected to further alkylation to produce tertiary amines. The acylation of the amino group of amphetamine-related drugs with fluorinated anhydrides is a common practice in analytical chemistry to improve chromatographic behavior and could be applied to generate a library of amide analogs nih.gov.
The exploration of these derivatization reactions allows for the systematic modification of the physicochemical properties of N-Methyl-beta-HydroxylPhentermine, which is essential for the development of new compounds with potentially improved pharmacological profiles.
Table 2: Potential Derivatization Reactions of N-Methyl-beta-HydroxylPhentermine
| Functional Group | Reaction Type | Reagent Example | Product Type |
| Hydroxyl | Acylation | Acetyl Chloride | Ester |
| Hydroxyl | Alkylation | Methyl Iodide | Ether |
| Secondary Amine | Acylation | Benzoyl Chloride | Amide |
| Secondary Amine | Alkylation | Ethyl Bromide | Tertiary Amine |
Modifications at the Hydroxyl Group
The secondary hydroxyl group in N-Methyl-beta-hydroxyphentermine offers a prime site for chemical modification, primarily through esterification and etherification reactions. These modifications can alter the physicochemical properties of the parent molecule.
Esterification: The conversion of the hydroxyl group to an ester is a common derivatization strategy. This can be achieved through various methods, including reaction with acyl chlorides, acid anhydrides, or carboxylic acids under appropriate catalytic conditions. The Steglich esterification, which utilizes coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), is a mild and effective method for ester formation, particularly with sensitive substrates. Another approach involves the use of anhydrides, which can sometimes be reacted without a solvent or catalyst, offering a greener synthetic route.
Etherification: The formation of an ether linkage at the beta-hydroxyl position is another significant modification. The Williamson ether synthesis, a classical method, involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. However, due to the potential for side reactions with secondary alcohols, alternative methods are often preferred. Acid-catalyzed dehydration of alcohols can lead to symmetrical ethers, though this is less controlled for producing asymmetrical ethers. More modern approaches might involve gold-catalyzed activation of the alcohol or the use of specific reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) to facilitate ether formation with high chemoselectivity.
Table 1: Potential Derivatization Reactions at the Hydroxyl Group of N-Methyl-beta-hydroxyphentermine
| Reaction Type | Reagent(s) | Catalyst/Conditions | Potential Product |
|---|---|---|---|
| Esterification | Acyl Chloride (e.g., Acetyl Chloride) | Pyridine or other base | N-Methyl-beta-acetoxyphentermine |
| Acid Anhydride (e.g., Acetic Anhydride) | DMAP (catalytic) | N-Methyl-beta-acetoxyphentermine | |
| Carboxylic Acid (e.g., Benzoic Acid) | DCC, DMAP (Steglich esterification) | N-Methyl-beta-benzoyloxyphentermine | |
| Etherification | Alkyl Halide (e.g., Methyl Iodide) | Strong base (e.g., NaH) | N-Methyl-beta-methoxyphentermine |
| Alcohol (e.g., Ethanol) | Acid catalyst (e.g., H₂SO₄) | N-Methyl-beta-ethoxyphentermine |
Modifications at the N-Methyl Moiety
The N-methyl group, a secondary amine, is also amenable to chemical modification, although this can be more challenging than derivatization at the hydroxyl group. Key transformations include N-demethylation and subsequent N-alkylation to introduce different substituents.
N-Demethylation: The removal of the methyl group from the nitrogen atom would yield the corresponding secondary amine, beta-hydroxyphentermine. While biological systems can achieve this through enzymatic processes, such as those involving cytochrome P-450 enzymes, chemical methods are often harsh. nih.gov Reagents like von Braun reagents (e.g., cyanogen (B1215507) bromide) or chloroformates (e.g., α-chloroethyl chloroformate followed by hydrolysis) are classic methods for N-demethylation, but their application would need to be carefully optimized to avoid side reactions with the hydroxyl group.
N-Alkylation: Once the N-demethylated analog is obtained, or by starting with a primary amine precursor, the nitrogen can be alkylated to introduce groups other than methyl. Reductive amination is a powerful and widely used method for this purpose. It involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine, which is then reduced in situ to the corresponding alkylated amine. This method is highly versatile and can be used to introduce a wide range of alkyl and arylalkyl groups. For the direct alkylation of the N-methyl secondary amine to a tertiary amine, stronger alkylating agents and more forcing conditions might be necessary, with the potential for quaternization as a side reaction. The choice of alkylating agent and reaction conditions is crucial to control the degree of alkylation.
Table 2: Potential Derivatization Reactions at the N-Methyl Moiety of N-Methyl-beta-hydroxyphentermine
| Reaction Type | Reagent(s) | Catalyst/Conditions | Potential Product |
|---|---|---|---|
| N-Demethylation | α-Chloroethyl chloroformate (ACE-Cl) | 1. Dicholorethane, reflux; 2. Methanol, reflux | beta-Hydroxyphentermine |
| N-Alkylation | Alkyl Halide (e.g., Ethyl Iodide) | Base (e.g., K₂CO₃) | N-Ethyl-N-methyl-beta-hydroxyphentermine |
| (from secondary amine) | Aldehyde (e.g., Acetaldehyde), Reducing Agent (e.g., NaBH₃CN) | Acid catalyst | N-Ethyl-beta-hydroxyphentermine |
Scale-Up Considerations for Research Quantity Production
The transition from a laboratory-scale synthesis to the production of research quantities (gram to multi-gram scale) of N-Methyl-beta-hydroxyphentermine introduces several practical challenges that must be addressed.
A plausible synthetic route would likely involve the biotransformation of benzaldehyde (B42025) to L-phenylacetylcarbinol (L-PAC), a key chiral intermediate, using yeast or specific enzymes. google.comnih.govresearchgate.netreddit.comsciencemadness.org This step requires careful control of fermentation conditions such as pH, temperature, and substrate concentrations to ensure good yields and enantioselectivity. google.com The subsequent step would be a reductive amination of L-PAC with methylamine (B109427). ontosight.ainumberanalytics.comnumberanalytics.comwikipedia.orgresearchgate.netdcu.ie
Key scale-up considerations include:
Starting Material Sourcing and Purity: Ensuring a reliable and consistent source of high-purity benzaldehyde, pyruvate (B1213749) (for biotransformation), and methylamine is critical.
Biocatalyst Preparation and Handling: If using a biocatalytic route for L-PAC, the consistent production and activity of the yeast or enzyme are paramount. This involves standardized cell growth and harvesting protocols.
Reaction Conditions and Control: Temperature control is crucial in both the biotransformation and the reductive amination steps. The exothermic nature of the reduction step in amination needs to be managed to prevent side reactions and ensure safety.
Purification and Separation of Stereoisomers: N-Methyl-beta-hydroxyphentermine has two chiral centers, meaning it can exist as four possible stereoisomers. The synthesis will likely produce a mixture of diastereomers (erythro and threo). The separation of these diastereomers is a significant challenge. Chromatographic techniques, such as column chromatography or preparative HPLC, are often employed at the research scale. acs.orgresearchgate.netutwente.nl Fractional crystallization of diastereomeric salts formed with a chiral acid is another common method for resolving stereoisomers. acs.orgresearchgate.net
Solvent Selection and Waste Management: The choice of solvents for reaction and purification becomes more critical at a larger scale due to cost, safety, and environmental concerns. Minimizing solvent use and developing efficient recycling or disposal methods are important considerations.
Safety: The reagents used, such as flammable solvents, corrosive acids or bases, and potentially toxic intermediates, require appropriate handling procedures and engineering controls to ensure a safe operating environment.
By carefully addressing these factors, the synthesis of N-Methyl-beta-hydroxyphentermine can be successfully scaled up to produce the quantities required for further research.
Metabolic Transformations and Enzymatic Biotransformation Research
Identification of Metabolic Pathways of N-Methyl-β-Hydroxyphentermine in In Vitro Biological Systems
In vitro models are fundamental tools for elucidating the metabolic pathways of a compound before progressing to in vivo studies. bioivt.com These systems, primarily liver microsomes and hepatocytes, provide a controlled environment to study the biotransformation of a drug candidate.
Microsomal Stability Studies
Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. nih.govadmescope.com Microsomal stability assays are designed to determine the intrinsic clearance of a compound, providing an early indication of its metabolic lability. nih.gov
In a typical experiment, N-Methyl-β-Hydroxyphentermine would be incubated with pooled human liver microsomes in the presence of the cofactor NADPH, which is essential for CYP enzyme activity. nih.gov The concentration of the parent compound is monitored over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The rate of disappearance of the parent compound is used to calculate its half-life (t½) and intrinsic clearance (CLint). thermofisher.com Control incubations without NADPH are run in parallel to assess the contribution of non-CYP-mediated metabolism or inherent compound instability. nih.gov
Table 1: Illustrative Microsomal Stability of N-Methyl-β-Hydroxyphentermine
| Parameter | Value |
| Incubation Time (min) | 0, 5, 15, 30, 60 |
| Microsomal Protein (mg/mL) | 0.5 |
| Initial Compound Conc. (µM) | 1 |
| Half-life (t½) (min) | 45 |
| Intrinsic Clearance (CLint) (µL/min/mg) | 15.4 |
Note: This data is illustrative and based on typical findings for structurally related compounds.
Hepatocyte Incubation Experiments
While microsomes are excellent for studying Phase I metabolism, they lack the full complement of enzymes present in an intact liver cell. bioivt.com Hepatocytes, the primary cells of the liver, contain both Phase I and Phase II metabolic enzymes, as well as transporters, offering a more complete picture of a compound's metabolic fate. bioivt.comadmescope.com
Cryopreserved or fresh hepatocytes are incubated with N-Methyl-β-Hydroxyphentermine over a longer period than microsomal studies, often several hours. thermofisher.com This allows for the formation and detection of both Phase I and subsequent Phase II metabolites. mdpi.com The experimental setup for hepatocyte incubations is more complex, requiring specific media and conditions to maintain cell viability and metabolic activity. bioivt.comthermofisher.com Samples are collected at various time points and analyzed by high-resolution mass spectrometry to identify the full spectrum of metabolites produced. nih.gov
Characterization of Enzyme Systems Involved in N-Methyl-β-Hydroxyphentermine Metabolism
Identifying the specific enzymes responsible for a compound's metabolism is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in drug response. nih.govresearchgate.net
Cytochrome P450 (CYP) Isoform Identification
The CYP superfamily is responsible for the oxidative metabolism of a vast number of drugs. nih.govresearchgate.net To identify which CYP isoforms metabolize N-Methyl-β-Hydroxyphentermine, several approaches can be used:
Recombinant Human CYPs: The compound is incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP3A4). The isoforms that show the highest rate of substrate depletion are considered the primary metabolizing enzymes. admescope.com
Chemical Inhibition Studies: In this method, pooled human liver microsomes are incubated with the test compound in the presence of specific chemical inhibitors for each major CYP isoform. A significant reduction in metabolism in the presence of a particular inhibitor points to the involvement of that specific CYP enzyme. admescope.com
Table 2: Illustrative Contribution of CYP Isoforms to N-Methyl-β-Hydroxyphentermine Metabolism
| CYP Isoform | Relative Contribution (%) |
| CYP1A2 | < 5 |
| CYP2B6 | 15 |
| CYP2C9 | < 5 |
| CYP2C19 | 25 |
| CYP2D6 | 40 |
| CYP3A4 | 15 |
Note: This data is illustrative and based on typical findings for structurally related compounds.
Non-CYP Mediated Biotransformations
While CYPs are major players, other enzyme systems can also contribute to drug metabolism. These include flavin-containing monooxygenases (FMOs), monoamine oxidases (MAOs), and various conjugating enzymes (Phase II). admescope.com The involvement of these enzymes can be investigated using specific inhibitors or by using cellular fractions that are enriched in these enzymes but lack significant CYP activity. For a compound like N-Methyl-β-Hydroxyphentermine, with its amine group, metabolism by FMOs and MAOs is a plausible pathway. admescope.com Furthermore, the hydroxyl group could be a site for glucuronidation or sulfation by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) respectively. admescope.com
In Vitro Metabolic Profiling and Metabolite Identification of N-Methyl-β-Hydroxyphentermine
Metabolic profiling involves the detection, and ideally, the structural elucidation of all metabolites formed from a parent compound. mdpi.com This is typically achieved by analyzing samples from hepatocyte incubations with high-resolution LC-MS/MS. nih.govnih.gov The accurate mass measurements and fragmentation patterns provided by this technology allow for the putative identification of metabolites.
For N-Methyl-β-Hydroxyphentermine, several metabolic pathways can be hypothesized based on its chemical structure and the known metabolic reactions for similar molecules:
N-demethylation: Removal of the methyl group to form β-hydroxyphentermine.
Hydroxylation: Addition of a hydroxyl group to the aromatic ring.
Oxidation: Oxidation of the secondary alcohol to a ketone.
Glucuronidation: Conjugation of a glucuronic acid moiety to the hydroxyl group.
Sulfation: Conjugation of a sulfate (B86663) group to the hydroxyl group.
Table 3: Potential In Vitro Metabolites of N-Methyl-β-Hydroxyphentermine
| Metabolite | Metabolic Pathway |
| β-Hydroxyphentermine | N-demethylation |
| Aromatic hydroxylated N-Methyl-β-hydroxyphentermine | Aromatic Hydroxylation |
| N-Methyl-β-ketophentermine | Oxidation of the secondary alcohol |
| N-Methyl-β-hydroxyphentermine glucuronide | Glucuronidation |
| N-Methyl-β-hydroxyphentermine sulfate | Sulfation |
Note: This table presents potential metabolites based on the structure of the parent compound and common metabolic pathways.
Hydroxylation Metabolites
Hydroxylation, the introduction of a hydroxyl (-OH) group, is a common Phase I metabolic reaction for aromatic compounds. For phentermine, para-hydroxylation of the phenyl ring is a known metabolic route. wikipedia.orgdrugbank.com It is therefore highly probable that N-Methyl-beta-hydroxyphentermine undergoes aromatic hydroxylation to form hydroxylated metabolites. The primary enzyme system responsible for such reactions is the cytochrome P450 (CYP) monooxygenase system located in the liver. nih.govnih.gov
Furthermore, the "beta-hydroxy" group already present in the N-Methyl-beta-hydroxyphentermine molecule is a site for further metabolic activity.
N-Demethylation Metabolites
N-dealkylation is a crucial metabolic pathway for many N-substituted amphetamine derivatives. nih.gov In the case of N-Methyl-beta-hydroxyphentermine, the N-methyl group is susceptible to enzymatic removal, a process known as N-demethylation. This reaction would yield beta-hydroxyphentermine as a primary metabolite. Studies on other N,N-dialkylated amphetamines have demonstrated the role of CYP2D6 in catalyzing N-dealkylation. nih.gov The removal of the methyl group from the nitrogen atom is a significant step in the biotransformation cascade.
Glucuronidation and Sulfation Conjugates
Following Phase I functionalization reactions that introduce or expose polar functional groups like hydroxyl groups, the resulting metabolites can undergo Phase II conjugation reactions. Glucuronidation and sulfation are major conjugation pathways that significantly increase the water solubility of metabolites, preparing them for renal or biliary excretion.
The hydroxyl group on the phenyl ring (from aromatic hydroxylation) and the beta-hydroxyl group of N-Methyl-beta-hydroxyphentermine and its N-demethylated metabolite are potential sites for glucuronidation and sulfation. While direct evidence for the conjugation of N-Methyl-beta-hydroxyphentermine is not available, studies on phentermine have indicated that its hydroxylated metabolites can be conjugated. researchgate.net
Comparative Metabolic Studies with Parent Phentermine and Related Analogs
Direct comparative metabolic studies between N-Methyl-beta-hydroxyphentermine and its parent compound, phentermine, are not documented in the available scientific literature. However, by comparing their structures, we can infer potential differences in their metabolic profiles.
The presence of the N-methyl group in N-Methyl-beta-hydroxyphentermine introduces N-demethylation as a primary metabolic pathway, which is absent in phentermine. Conversely, phentermine undergoes N-oxidation to form N-hydroxyphentermine. nih.govnih.gov The beta-hydroxyl group in N-Methyl-beta-hydroxyphentermine provides an additional site for conjugation reactions compared to phentermine.
Research on various N-alkylated amphetamine derivatives has shown that the nature of the N-substituent can influence the rate and pathway of metabolism. nih.gov Therefore, it is reasonable to assume that the metabolic kinetics of N-Methyl-beta-hydroxyphentermine would differ from that of phentermine.
Research on Metabolic Enzyme Kinetics and Inhibition Profiles
Specific research on the metabolic enzyme kinetics and inhibition profiles of N-Methyl-beta-hydroxyphentermine is not available. To understand which enzymes are involved and how efficiently the compound is metabolized, in vitro studies using human liver microsomes or recombinant CYP enzymes would be necessary. Such studies would determine key kinetic parameters like the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) for the different metabolic pathways.
Furthermore, investigating the potential of N-Methyl-beta-hydroxyphentermine to inhibit or induce major drug-metabolizing enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) would be crucial for predicting potential drug-drug interactions. For instance, topiramate, a drug sometimes used in combination with phentermine, is known to inhibit CYP2C19 and induce CYP3A4. nih.gov
Molecular Pharmacology and Mechanistic Research in Vitro and Preclinical Focus
Modulation of Neurotransmitter Transporter Function
Dopamine (B1211576) Transporter (DAT) Inhibition/Substrate Properties
Further research, including synthesis and in vitro pharmacological evaluation, would be required to elucidate the molecular pharmacology of N-Methyl-beta-HydroxylPhentermine.
Serotonin (B10506) Transporter (SERT) Inhibition/Substrate Properties
No studies were identified that investigated the binding affinity, inhibitory potency (IC50), or substrate activity of N-Methyl-beta-hydroxyphentermine at the serotonin transporter.
Studies on Neurotransmitter Release Mechanisms in In Vitro Synaptosomal Preparations
There is no available research on the effects of N-Methyl-beta-hydroxyphentermine on the release of neurotransmitters from isolated nerve terminals (synaptosomes).
Cellular Signaling Pathway Investigations Mediated by N-Methyl-beta-hydroxyphentermine
Adenylyl Cyclase Activity Modulation
No data exists on whether N-Methyl-beta-hydroxyphentermine modulates the activity of adenylyl cyclase, a key enzyme in cellular signaling.
Intracellular Calcium Flux Measurements
The effect of N-Methyl-beta-hydroxyphentermine on intracellular calcium levels has not been studied.
Enzyme Inhibition or Activation Studies (e.g., Monoamine Oxidases (MAO-A, MAO-B))
There are no published studies examining the inhibitory or activating effects of N-Methyl-beta-hydroxyphentermine on monoamine oxidase A or B.
An in-depth examination of the chemical compound N-Methyl-beta-hydroxyphentermine reveals a complex interplay of its structural components, which dictates its interaction with biological systems. This article explores the structure-activity relationship (SAR) of this compound and its analogs, providing a detailed analysis based on current scientific understanding.
Structure Activity Relationship Sar Studies of N Methylbeta Hydroxylphentermine and Analogs
The biological activity of N-Methyl-beta-hydroxyphentermine is intrinsically linked to its molecular structure. By dissecting the contributions of its core phentermine framework, the N-methyl group, and the beta-hydroxyl group, researchers can elucidate the relationship between its chemical form and its pharmacological effects.
Advanced Analytical Chemistry Methodologies for Research Applications
Development of Chromatographic Techniques for N-Methyl-beta-Hydroxylphentermine and its Metabolites
Chromatographic techniques are fundamental for the separation and quantification of N-Methyl-beta-hydroxyphentermine from complex mixtures, such as biological samples or synthetic reaction media. The choice of method depends on the analyte's properties and the required sensitivity and selectivity of the assay.
High-Performance Liquid Chromatography (HPLC) Method Development with Various Detection Modes
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like N-Methyl-beta-hydroxyphentermine. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector.
For the separation of N-Methyl-beta-hydroxyphentermine and its potential metabolites, a reversed-phase C18 column is a common and effective choice. drugbank.com The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous component (containing a buffer like ammonium (B1175870) formate or formic acid to ensure good peak shape for the amine) and an organic modifier (such as acetonitrile or methanol).
Various detection modes can be coupled with HPLC for the analysis of N-Methyl-beta-hydroxyphentermine:
UV-Vis Detection: Based on the presence of a phenyl group, N-Methyl-beta-hydroxyphentermine is expected to exhibit UV absorbance. The wavelength of maximum absorbance would need to be determined experimentally, but it is likely to be in the range of 200-230 nm. While simple and cost-effective, UV detection may lack the sensitivity and selectivity required for trace-level analysis in complex matrices.
Fluorescence Detection: Derivatization of the amine group with a fluorescent tag can significantly enhance the sensitivity and selectivity of detection. This approach is particularly useful when analyzing samples with low concentrations of the analyte.
Evaporative Light Scattering Detection (ELSD): ELSD can be employed as a universal detector for compounds that are less volatile than the mobile phase. It is a mass-sensitive detector and can be a viable option when the analyte lacks a strong chromophore.
Table 1: Hypothetical HPLC Method Parameters for N-Methyl-beta-Hydroxylphentermine Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the presence of polar functional groups (hydroxyl and secondary amine), N-Methyl-beta-hydroxyphentermine is not sufficiently volatile for direct GC-MS analysis. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative. jfda-online.comyoutube.com
Common derivatization strategies for compounds containing hydroxyl and amine groups include:
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on the hydroxyl and amine groups with trimethylsilyl (TMS) groups. youtube.com
Acylation: Acylating agents such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) react with the amine and hydroxyl groups to form fluoroacyl derivatives. This not only increases volatility but also enhances detection sensitivity, especially with electron capture detection (ECD).
Once derivatized, the compound can be separated on a non-polar or medium-polarity capillary GC column (e.g., 5% phenyl-methylpolysiloxane). The mass spectrometer provides fragmentation patterns that are crucial for structural confirmation.
Table 2: Illustrative GC-MS Parameters for Derivatized N-Methyl-beta-Hydroxylphentermine
| Parameter | Condition |
|---|---|
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (5 min) |
| Carrier Gas | Helium at 1 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-550 |
| Derivatization Agent | BSTFA with 1% TMCS |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Selectivity
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for the sensitive and selective quantification of drugs and their metabolites in biological fluids. nih.gov This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.
For the analysis of N-Methyl-beta-hydroxyphentermine, a reversed-phase LC separation, similar to the HPLC method described above, would be employed. The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is well-suited for polar molecules.
In the tandem mass spectrometer, specific precursor-to-product ion transitions are monitored using Multiple Reaction Monitoring (MRM). This provides a high degree of selectivity, minimizing interference from matrix components. drugbank.com For N-Methyl-beta-hydroxyphentermine, the protonated molecule [M+H]+ would be selected as the precursor ion in the first quadrupole. Collision-induced dissociation (CID) in the second quadrupole would generate characteristic product ions, which are then monitored in the third quadrupole.
A validated LC-MS/MS method for the simultaneous determination of phentermine (PT), N-hydroxyphentermine (NHOPT), and mephentermine (B94010) (MPT) in urine has been reported, demonstrating the feasibility of this approach for related compounds. drugbank.comnih.gov This method utilizes a reversed-phase C18 column with a gradient elution and MRM detection. drugbank.comnih.gov Similar conditions could be adapted and optimized for N-Methyl-beta-hydroxyphentermine.
Table 3: Anticipated LC-MS/MS Parameters for N-Methyl-beta-Hydroxylphentermine
| Parameter | Condition |
|---|---|
| LC Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Hypothetical MRM Transition | [M+H]+ of N-Methyl-beta-hydroxyphentermine → Specific Product Ion |
Spectroscopic Characterization Techniques for Structural Confirmation and Purity Assessment
Spectroscopic techniques are indispensable for the unambiguous structural confirmation of a synthesized compound and for assessing its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. A combination of 1D (¹H and ¹³C) and 2D NMR experiments would be required for the complete structural assignment of N-Methyl-beta-hydroxyphentermine.
¹H NMR: The proton NMR spectrum would provide information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key expected signals would include those for the aromatic protons on the phenyl ring, the methine proton adjacent to the hydroxyl group, the methylene protons, the N-methyl protons, and the protons of the gem-dimethyl group.
¹³C NMR: The carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule, providing information about the carbon skeleton.
Table 4: Predicted ¹H NMR Chemical Shifts for N-Methyl-beta-Hydroxylphentermine
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.2 - 7.4 | Multiplet |
| CH-OH | ~4.0 - 4.5 | Multiplet |
| CH₂ | ~2.5 - 3.0 | Multiplet |
| N-CH₃ | ~2.3 - 2.6 | Singlet |
Table 5: Predicted ¹³C NMR Chemical Shifts for N-Methyl-beta-Hydroxylphentermine
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic Quaternary-C | ~140 - 145 |
| Aromatic CH-C | ~125 - 130 |
| C-OH | ~70 - 75 |
| C(CH₃)₂ | ~55 - 60 |
| CH₂ | ~45 - 50 |
| N-CH₃ | ~30 - 35 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. The IR spectrum of N-Methyl-beta-hydroxyphentermine would be expected to show characteristic absorption bands corresponding to its functional groups.
Key expected vibrational frequencies include:
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
N-H Stretch: For the protonated secondary amine, a broad band would appear in the 2400-3000 cm⁻¹ region. In the free base form, this would be absent.
C-H Stretch (Aromatic): Absorption bands just above 3000 cm⁻¹.
C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹.
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
C-O Stretch: An absorption band in the 1000-1250 cm⁻¹ region, indicative of the C-O single bond in the alcohol.
C-N Stretch: An absorption in the 1020-1250 cm⁻¹ region.
Analysis of the fingerprint region (below 1500 cm⁻¹) can also provide valuable information for the confirmation of the compound's identity by comparison with a reference spectrum.
Table 6: Summary of Compound Names
| Compound Name | Abbreviation (if applicable) |
|---|---|
| N-Methyl-beta-Hydroxylphentermine | |
| Phentermine | PT |
| N-hydroxyphentermine | NHOPT |
| Mephentermine | MPT |
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA |
| Trifluoroacetic anhydride | TFAA |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique in the definitive identification of unknown compounds. By providing a highly accurate measurement of a molecule's mass, HRMS allows for the determination of its elemental composition, a critical step in structural elucidation. For N-Methyl-β-hydroxyphentermine, with a chemical formula of C₁₁H₁₇NO, the theoretical exact mass of its protonated molecule ([M+H]⁺) is calculated to be 180.1383. nih.gov
In a research laboratory setting, an Orbitrap-based mass spectrometer is often employed for such analyses. The high resolving power of these instruments, typically exceeding 100,000 Full Width at Half Maximum (FWHM), allows for the differentiation of isobars and provides high confidence in the measured mass. The mass accuracy, a measure of how closely the experimentally measured mass aligns with the theoretical exact mass, is typically within a few parts per million (ppm). This level of accuracy significantly narrows down the potential elemental compositions, often leading to a single, unambiguous formula.
A typical workflow for the analysis of a seized powder suspected to contain N-Methyl-β-hydroxyphentermine would involve dissolving the sample in a suitable solvent, such as methanol, followed by direct infusion or liquid chromatography-coupled analysis. The resulting mass spectrum would be scrutinized for the presence of the ion corresponding to the theoretical exact mass of the protonated molecule.
Interactive Data Table 1: HRMS Parameters for N-Methyl-β-hydroxyphentermine Analysis
| Parameter | Value |
| Compound Name | N-Methyl-β-hydroxyphentermine |
| Chemical Formula | C₁₁H₁₇NO |
| Theoretical Exact Mass ([M+H]⁺) | 180.1383 |
| Instrumentation | High-Resolution Mass Spectrometer (e.g., Orbitrap) |
| Ionization Mode | Heated Electrospray Ionization (HESI), Positive |
| Resolving Power | > 100,000 FWHM |
| Mass Accuracy | < 3 ppm |
| Scan Mode | Full Scan |
Chiral Separation Techniques for Enantiomeric Analysis
The presence of a chiral center in the N-Methyl-β-hydroxyphentermine molecule necessitates the use of chiral separation techniques to resolve and quantify its enantiomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely employed method for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated broad applicability in the separation of a wide range of chiral compounds, including phentermine and its analogs. phenomenex.comnih.gov
The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, lead to different retention times for each enantiomer, allowing for their separation and individual quantification.
For the enantiomeric analysis of N-Methyl-β-hydroxyphentermine, a normal-phase HPLC method is often preferred. A typical mobile phase would consist of a mixture of a non-polar solvent, such as hexane, and a polar modifier, like isopropanol, with a small amount of an amine additive, such as diethylamine, to improve peak shape. The choice of the specific CSP and the optimization of the mobile phase composition are crucial for achieving baseline separation of the enantiomers.
Interactive Data Table 2: Chiral HPLC Method for Enantiomeric Separation
| Parameter | Description |
| Instrumentation | High-Performance Liquid Chromatography (HPLC) System |
| Column | Chiral Stationary Phase (e.g., Cellulose-based) |
| Mobile Phase | Hexane:Isopropanol with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 25 °C |
| Expected Outcome | Baseline separation of the two enantiomers |
Method Validation for Research Laboratory Applications
To ensure the reliability and reproducibility of analytical data in a research setting, the developed methods must undergo a thorough validation process. The validation of an analytical method for the quantification of N-Methyl-β-hydroxyphentermine in a bulk powder or seized material would encompass the evaluation of several key parameters, as outlined by international guidelines.
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample and by achieving baseline separation from potential impurities or co-formulants.
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards at different concentrations and is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should be close to 1.
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by performing recovery studies on a sample spiked with a known amount of the analyte.
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limits of Detection (LOD) and Quantification (LOQ) are the lowest amounts of an analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Interactive Data Table 3: Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | No interference at the analyte's retention time. | Baseline resolution from other components. |
| Linearity (r²) | Correlation coefficient of the calibration curve. | ≥ 0.999 |
| Accuracy (% Recovery) | Recovery of a known amount of spiked analyte. | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability and intermediate precision. | ≤ 2.0% |
| Limit of Detection (LOD) | Lowest detectable concentration. | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | Lowest quantifiable concentration. | Signal-to-Noise Ratio ≥ 10:1 |
Application of Analytical Methods in Forensic Chemistry Research
In the realm of forensic chemistry, the unambiguous identification of controlled substances and their analogs in seized materials is of utmost importance. The analytical methodologies described above are directly applicable to the analysis of evidence in a research context to understand the composition and purity of illicitly manufactured products.
A research study investigating a seized powder suspected of being a novel psychoactive substance would employ a multi-step analytical approach. Initially, a presumptive color test might suggest the presence of a phenethylamine-type compound. Subsequently, a portion of the sample would be analyzed by HPLC with UV detection to determine the number of components and their relative abundance.
For definitive identification, the sample would be subjected to LC-HRMS analysis. The accurate mass measurement would provide the elemental composition, and the fragmentation pattern obtained from tandem mass spectrometry (MS/MS) would offer structural information, which can be compared to reference spectra or used for de novo structural elucidation.
If the compound is determined to be chiral, such as N-Methyl-β-hydroxyphentermine, chiral HPLC analysis would be performed to determine the enantiomeric ratio. This information can be valuable for understanding the synthetic route employed in its illicit manufacture. The entire analytical workflow, from sample preparation to final data interpretation, would be conducted under a validated quality system to ensure the scientific defensibility of the research findings.
Preclinical Research Models for Mechanistic Elucidation in Vitro and Animal Studies
Cell Culture Models for Cellular Uptake, Efflux, and Subcellular Localization Studies
No published studies were identified that investigated the cellular uptake, efflux, or subcellular localization of N-Methyl-beta-hydroxyphentermine in any cell culture models. Research on the parent compound, phentermine, has been conducted in various cell lines, but specific data for its N-methylated and beta-hydroxylated derivative is not available.
Isolated Tissue Preparations for Pharmacological Response Analysis (e.g., organ bath studies)
There is no available data from isolated tissue preparations, such as organ bath studies, to characterize the pharmacological response profile of N-Methyl-beta-hydroxyphentermine. Such studies would be necessary to determine its effects on specific tissues and receptor systems, but none have been published.
In Vitro Enzyme Assays for Detailed Metabolic Pathway Characterization
No in vitro enzyme assays have been reported in the scientific literature to elucidate the metabolic pathways of N-Methyl-beta-hydroxyphentermine. While phentermine is known to be metabolized via hydroxylation and N-oxidation, specific enzymatic studies on N-Methyl-beta-hydroxyphentermine are absent. drugbank.comnih.gov
Animal Models for Neurochemical and Behavioral Phenotyping
No studies using animal models to investigate the neurochemical and behavioral phenotype of N-Methyl-beta-hydroxyphentermine were found. The following specific research areas also lack any available data for this compound.
Microdialysis Studies of Neurotransmitter Release
There are no published microdialysis studies that have measured the effect of N-Methyl-beta-hydroxyphentermine on the release of neurotransmitters in the brains of research animals. In contrast, microdialysis studies on phentermine have shown effects on dopamine (B1211576) release. nih.gov
Receptor Occupancy Studies in Animal Brains
No receptor occupancy studies have been conducted to determine the binding affinity and selectivity of N-Methyl-beta-hydroxyphentermine for specific receptors in the animal brain.
Behavioral Paradigms for Mechanistic Insights into Central Nervous System Activity
There is a lack of published research using behavioral paradigms, such as locomotor activity or drug discrimination studies, to understand the mechanistic insights into the central nervous system activity of N-Methyl-beta-hydroxyphentermine. Studies on phentermine have explored its effects on locomotor activity and have been used in drug discrimination paradigms. nih.govnih.gov
Bioanalytical Research for Preclinical and Forensic Applications
Method Development for Quantification of N-Methyl-beta-HydroxylPhentermine in Biological Matrices
There is no available scientific literature detailing the development or validation of analytical methods for the quantification of N-Methyl-beta-HydroxylPhentermine in biological samples such as plasma, urine, or tissue homogenates from preclinical animal studies. While methods exist for related compounds, the unique structural combination implied by the name "N-Methyl-beta-HydroxylPhentermine" does not correspond to a currently analyzed entity in the available scientific record.
Metabolite Identification and Quantification in Research Samples
No studies have been identified that investigate the metabolic fate of N-Methyl-beta-HydroxylPhentermine in either in vivo preclinical models or in vitro systems. Consequently, there is no information regarding its potential metabolites or their quantification in research samples. Research on related compounds, such as mephentermine (B94010) (N-methylphentermine), has identified metabolites like phentermine, N-hydroxymephentermine, and N-hydroxyphentermine through in vitro studies using rabbit liver microsomal fractions. researchgate.net However, no studies have reported the formation of a "beta-hydroxy" metabolite of N-methylphentermine.
Development and Characterization of Reference Standards for N-Methyl-beta-HydroxylPhentermine and its Metabolites
The synthesis and characterization of certified reference standards are fundamental for the accurate identification and quantification of a compound in any analytical testing. A thorough search has not yielded any information on the synthesis, purification, or characterization of a reference standard for N-Methyl-beta-HydroxylPhentermine or its potential metabolites. The availability of such standards is a prerequisite for the development of the bioanalytical methods mentioned in the preceding sections.
Applications in Research on Drug Seizure Analysis and Impurity Profiling
Given the lack of reference standards and established analytical methods, there are no reported applications of N-Methyl-beta-HydroxylPhentermine analysis in the context of drug seizure investigations or impurity profiling of illicitly manufactured substances. Impurity profiling is a critical tool for law enforcement to track the synthesis routes and trafficking of controlled substances, but this specific compound is not listed as a known impurity or analyte of interest in forensic literature. nih.govchemicalbook.com
Future Directions and Emerging Research Avenues for N Methylbeta Hydroxylphentermine
Exploration of Novel Synthetic Pathways and Analogues with Enhanced Selectivity for Research Probes
The synthesis of N-Methylbeta-HydroxylPhentermine and its analogues is a critical first step for enabling detailed pharmacological and biological studies. Future research will likely focus on developing novel and efficient synthetic methodologies. Drawing from established routes for phentermine and its derivatives, which include synthesis from benzaldehyde (B42025), isopropyl phenyl ketone, or dimethyl benzyl (B1604629) carbinol, researchers can explore modifications to introduce the N-methyl and beta-hydroxyl groups with high stereoselectivity. nih.gov The use of palladium-assisted reactions, which has been successful in creating phentermine derivatives, could also be a fruitful area of exploration for generating novel analogues. nih.govresearchgate.net
A key objective in synthesizing new analogues will be to enhance their selectivity for specific biological targets, such as the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). researchgate.net By systematically modifying the structure of this compound, for example, through alterations in the aromatic ring or the alkyl side chain, it may be possible to create a library of compounds with varying affinities and selectivities. This approach has been successfully applied to other phenethylamine (B48288) derivatives to probe structure-activity relationships. nih.gov The development of analogues with high selectivity will be invaluable for their use as precise research probes to dissect the function of individual monoamine transporters.
Advanced Computational Modeling for Predicting Molecular Interactions and Metabolic Fate
Advanced computational modeling techniques, such as molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) studies, are poised to play a pivotal role in elucidating the molecular behavior of this compound. researchgate.netnih.govfrontiersin.org MD simulations can provide atomistic-level insights into the dynamic interactions between the compound and its putative binding sites on transporters like NET and DAT. nih.govnih.gov These simulations can help to identify key amino acid residues involved in binding, the conformational changes induced upon binding, and the energetic landscape of the interaction, thereby guiding the design of more potent and selective analogues. nih.govmdpi.com
Furthermore, computational models are becoming increasingly sophisticated in predicting the metabolic fate of small molecules. nih.gov By leveraging data from known metabolic pathways of amphetamine and its derivatives, which primarily involve hydroxylation and N-dealkylation catalyzed by cytochrome P450 enzymes like CYP2D6, predictive algorithms can forecast the potential metabolites of this compound. nih.govdrugbank.comresearchgate.net This in silico approach can help to prioritize which metabolites to search for in subsequent in vitro and in vivo studies, accelerating the characterization of its metabolic profile.
Table 1: Computational Approaches for this compound Research
| Computational Method | Application | Potential Insights |
|---|---|---|
| Molecular Dynamics (MD) Simulations | Simulating the interaction of this compound with monoamine transporters (NET, DAT). | - Identification of key binding residues.- Understanding conformational changes upon binding.- Predicting binding affinities. nih.govnih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Developing models that correlate chemical structure with biological activity for a series of analogues. | - Predicting the activity of novel analogues.- Identifying structural features crucial for selectivity. nih.gov |
| Metabolic Prediction Algorithms | Forecasting the metabolic pathways and resulting metabolites of this compound. | - Identifying potential metabolites for experimental verification.- Understanding potential drug-drug interactions. nih.govnih.gov |
Development of Targeted Molecular Probes for In Vitro and Preclinical Research Applications
A significant future direction is the development of this compound-based molecular probes for visualizing and quantifying monoamine transporters in biological systems. This can be achieved by labeling the molecule with either a radionuclide for positron emission tomography (PET) or a fluorophore for fluorescence microscopy.
The development of radiolabeled ligands, for instance with Carbon-11 or Fluorine-18, would enable non-invasive in vivo imaging of NET and DAT distribution and density in the brain and peripheral organs. nih.govnih.gov This has been successfully achieved for other transporter ligands and provides a powerful tool for studying neuropsychiatric and cardiovascular conditions in preclinical models. nih.gov Similarly, attaching a fluorescent tag to this compound could create probes for high-resolution imaging of transporters in cultured cells and tissue slices. researchgate.netnih.govnih.gov These fluorescent probes would allow for detailed studies of transporter trafficking, regulation, and localization at the subcellular level. nih.govnih.gov The availability of such tools would be a major advancement for neuroscience and pharmacology research. moleculardevices.com
Table 2: Potential Molecular Probes Based on this compound
| Probe Type | Label | Potential Research Application |
|---|---|---|
| Radiotracer | 11C or 18F | In vivo imaging of NET/DAT distribution and density using PET. nih.govnih.gov |
| Fluorescent Probe | Rhodamine, Oregon Green, etc. | High-resolution imaging of transporter localization and trafficking in cells and tissues. nih.govnih.gov |
| Affinity Ligand | Biotinylated derivative | In vitro binding assays and purification of transporter proteins. |
Integration with Omics Technologies (e.g., metabolomics for specific pathway research, not clinical diagnostics)
The integration of this compound research with "omics" technologies, particularly metabolomics, offers a powerful approach to uncover its broader biological effects. Metabolomics allows for the comprehensive analysis of small-molecule metabolites in a biological system, providing a functional readout of cellular activity. researchgate.net
By treating cell cultures or preclinical models with this compound and analyzing the resulting changes in the metabolome, researchers can identify specific metabolic pathways that are perturbed by the compound. nih.gov For example, studies on other amphetamine-type stimulants have revealed impacts on energy metabolism, amino acid metabolism, and lipid metabolism. nih.govresearchgate.net Such untargeted metabolomics studies could reveal novel mechanisms of action and off-target effects of this compound, providing a more holistic understanding of its biological footprint. These findings can then guide more focused, hypothesis-driven research into its effects on specific cellular pathways.
Investigation of this compound as a Tool for Studying Specific Biological Pathways
Given its presumed interaction with monoamine transporters, this compound has the potential to be a valuable pharmacological tool for studying the biological pathways regulated by these transporters. Phentermine itself is known to primarily act as a norepinephrine-releasing agent, which in turn stimulates hypothalamic appetite centers. numberanalytics.com By comparing the effects of this compound with those of phentermine and other more selective transporter ligands, researchers can dissect the relative contributions of norepinephrine and dopamine signaling to various physiological processes.
For instance, it could be used to investigate the role of NET and DAT in neuronal plasticity, reward pathways, and the regulation of autonomic functions. fda.gov In preclinical models of neurological and psychiatric disorders where monoamine systems are dysregulated, this compound could be employed to probe the consequences of altering transporter function. drugbank.com The development of selective analogues, as discussed in section 9.1, would be particularly beneficial for these studies, allowing for the precise targeting of specific transporter-mediated pathways.
Q & A
Basic Research Questions
Q. What experimental approaches are recommended for optimizing the synthesis of N-Methylbeta-HydroxylPhentermine?
- Methodology : Utilize gas chromatography (GC) and infrared spectroscopy (IR) for real-time monitoring of reaction intermediates, as demonstrated in analogous amine synthesis protocols . Design fractional factorial experiments to isolate variables affecting yield (e.g., temperature, catalyst concentration). For purification, employ recrystallization in inert solvents (e.g., dichloromethane/benzene mixtures) to minimize degradation, referencing SPEX CertiPrep’s solvent compatibility guidelines .
Q. How can researchers validate the purity of synthesized this compound?
- Methodology : Combine high-performance liquid chromatography (HPLC) with mass spectrometry (MS) for quantitative analysis. Cross-reference retention times and fragmentation patterns against NIST-subscribed spectral libraries (e.g., IR and GC-MS data for α-Methylbenzylamine in ). Validate purity thresholds using phase-change thermodynamic data (e.g., ΔvapH° = 54.9 kJ/mol for structurally similar amines) .
Q. What protocols ensure stability during storage of this compound?
- Methodology : Store samples at 0–6°C in amber vials under nitrogen atmosphere to prevent photodegradation and oxidation, as recommended for nitroso and hydroxylamine derivatives . Conduct accelerated stability studies (40°C/75% RH) over 4–8 weeks, monitoring degradation via thin-layer chromatography (TLC) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?
- Methodology : Synthesize analogs with modified β-hydroxyl or methyl groups (e.g., replacing methyl with cyclopropyl) and assess pharmacological activity using in vitro receptor-binding assays. Apply QSAR modeling with descriptors like logP and molar refractivity, referencing thermodynamic data (e.g., enthalpy of vaporization) from NIST . Contrast results with phenylpropanamide derivatives in to infer steric/electronic effects.
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Methodology : Perform meta-analysis of published datasets, prioritizing studies with validated analytical methods (e.g., ICH Q2-compliant GC protocols in ). Replicate conflicting experiments under controlled conditions, isolating variables like solvent polarity (see SPEX CertiPrep’s solvent matrices ). Apply phenomenological hermeneutic analysis to contextualize discrepancies .
Q. How can chiral resolution of this compound enantiomers be achieved?
- Methodology : Use chiral stationary phases (CSPs) in HPLC, referencing polarimetric data from α-Methylbenzylamine stereoisomers . Optimize mobile phases (e.g., hexane/isopropanol) to enhance enantioselectivity. Validate resolution via circular dichroism (CD) and compare with levmetamfetamine synthesis workflows in .
Methodological Considerations
Q. What analytical techniques are critical for detecting trace impurities in this compound?
- Methodology : Employ nephelometry for particulate analysis (≤1 ppm detection limit) and gas chromatography with electron capture detection (GC-ECD) for halogenated byproducts. Cross-validate using EPA/NIST chemical databases .
Q. How should researchers design in vivo pharmacokinetic studies for this compound?
- Methodology : Use radiolabeled isotopes (e.g., ¹⁴C-methyl groups) to track metabolite distribution. Apply population pharmacokinetic models, adjusting for hepatic clearance rates inferred from structurally similar phenethylamines . Ensure compliance with human subject research protocols (e.g., IRB-approved selection criteria per ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
